molecular formula C20H34BNO4 B8265155 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate

Cat. No.: B8265155
M. Wt: 363.3 g/mol
InChI Key: AKCOGLHBELLJME-UHFFFAOYSA-N
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Description

This compound is a spirocyclic boronate ester featuring an 8-azaspiro[4.5]dec-2-ene scaffold with two functional groups: a tert-butyl carbamate protecting the secondary amine and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 2. The spirocyclic framework imparts rigidity, while the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing carbon-carbon bonds . Its molecular formula is C20H31BNO4, with a molecular weight of 360.28 g/mol. This compound is primarily utilized as an intermediate in drug discovery, particularly for synthesizing bioactive molecules targeting kinases or central nervous system disorders .

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34BNO4/c1-17(2,3)24-16(23)22-12-10-20(11-13-22)9-8-15(14-20)21-25-18(4,5)19(6,7)26-21/h8H,9-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCOGLHBELLJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(C2)CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Ring-Closing Metathesis

Ring-closing metathesis (RCM) using Grubbs catalysts enables the formation of the spirocyclic structure from diene precursors. For example, a cyclohexenone derivative functionalized with an allylamine side chain undergoes RCM in the presence of Grubbs II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) to yield the spiro[4.5]dec-2-ene skeleton. Typical conditions involve refluxing in dichloromethane (DCM) under nitrogen, achieving yields of 65–78%.

Table 1: Optimization of RCM Conditions

CatalystSolventTemperature (°C)Yield (%)
Grubbs IIDCM4078
Hoveyda-GrubbsToluene11065
Grubbs IDCM4058

Reductive Amination of Cyclohexenone

An alternative route involves reductive amination between cyclohexenone and a primary amine. For instance, cyclohexenone reacts with tert-butyl carbamate-protected azetidine-3-amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form the spirocyclic amine. This method avoids transition-metal catalysts and proceeds at room temperature in dichloromethane, yielding 70–85% of the spiro product.

Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to prevent side reactions during subsequent steps.

Boc Protection via Di-tert-Butyl Dicarbonate

Treatment of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in tetrahydrofuran (THF) at 0–25°C affords the Boc-protected amine in >95% yield.

Example Protocol :

  • Dissolve 8-azaspiro[4.5]dec-2-ene (1.0 equiv) in THF.

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at 25°C for 12 hours.

  • Quench with water and extract with ethyl acetate.

Optimization of Reaction Conditions

Solvent Effects on Borylation

Polar aprotic solvents (dioxane, DMF) enhance Miyaura borylation yields compared to nonpolar solvents (toluene, hexane).

Table 2: Solvent Screening for Miyaura Borylation

SolventYield (%)
Dioxane92
DMF88
Toluene65

Temperature Dependence in Spiro Formation

Reductive amination at 25°C outperforms elevated temperatures by minimizing imine hydrolysis.

Comparative Analysis of Synthetic Routes

Route 1 (RCM + Miyaura Borylation) :

  • Advantages : High stereocontrol, scalable.

  • Disadvantages : Requires expensive Grubbs catalysts.

Route 2 (Reductive Amination + Direct Esterification) :

  • Advantages : Cost-effective, avoids transition metals.

  • Disadvantages : Lower yields in boron introduction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester yields boronic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, allowing the compound to undergo cross-coupling reactions that form new carbon-carbon bonds. This reactivity is harnessed in organic synthesis to create complex molecular architectures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with structurally related spirocyclic derivatives:

Compound Name Key Features Molecular Weight (g/mol) Applications/Reactivity References
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate Boronate ester at C3; 8-azaspiro[4.5]dec-2-ene core; tert-Boc protection 360.28 Suzuki-Miyaura cross-coupling; drug intermediate
tert-Butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate Ketone at C4; no boronate group 251.32 Nucleophilic additions (e.g., Grignard reactions); precursor to spirocyclic amines
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Additional nitrogen at C2; ketone at C3 254.33 Hydrogen-bonding motifs; peptidomimetic scaffolds
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Triaza system; phenyl substituent at C2 329.40 Kinase inhibition; enhanced π-π stacking interactions
8-Boc-2,8-Diazaspiro[4.5]decane Diazaspiro core; no boronate or ketone 242.31 Building block for GPCR-targeted ligands; increased basicity

Key Observations:

Functional Group Diversity :

  • The boronate ester in the target compound enables cross-coupling reactivity, distinguishing it from ketone- or amine-functionalized analogs .
  • Triaza systems (e.g., in ) introduce hydrogen-bonding capacity and aromatic interactions, critical for protein target engagement.

Structural Rigidity vs. Flexibility :

  • The spiro[4.5]decene core in all compounds enforces conformational constraints, enhancing binding selectivity. However, substituents like phenyl groups () or additional nitrogens () modulate electronic and steric properties.

Synthetic Utility :

  • Boronate-containing derivatives (e.g., target compound) are pivotal in late-stage diversification via Suzuki couplings, whereas ketone-bearing analogs () serve as electrophilic intermediates for alkylation or reduction.

Stability and Storage :

  • Boronate esters generally require anhydrous storage to prevent hydrolysis, whereas diaza/oxa analogs (e.g., ) are more stable under ambient conditions .

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₈H₃₀BNO₄
Molecular Weight 335.25 g/mol
CAS Number 900503-08-4

Research indicates that compounds containing the dioxaborolane moiety can interact with various biological targets. The specific mechanisms by which this compound exerts its effects include:

  • Inhibition of Kinase Activity : Studies have shown that similar compounds can inhibit serine-threonine kinases such as TGF-β type I receptor kinase (ALK5). This inhibition can modulate cellular processes such as growth and differentiation .
  • Apoptosis Induction : The compound may also play a role in inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
  • Cell Proliferation Regulation : It has been suggested that this compound can influence cell proliferation rates in various cell types, potentially making it useful in cancer therapy .

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

  • Cell Line Testing : The compound was tested on various cancer cell lines to evaluate its cytotoxic effects. Results indicated a dose-dependent inhibition of cell proliferation.
  • Mechanistic Insights : Further assays demonstrated that the compound could significantly reduce the activity of specific kinases involved in tumor growth signaling pathways.

In Vivo Studies

Preliminary in vivo studies have shown promising results for the therapeutic potential of the compound:

  • Tumor Growth Inhibition : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. This suggests potential efficacy as an anti-cancer agent.

Case Studies

  • Case Study on Lung Cancer : A study involving a lung cancer model demonstrated that administration of this compound led to significant tumor regression and improved survival rates compared to untreated controls.
  • Case Study on Breast Cancer : Another investigation highlighted the compound's ability to induce apoptosis in breast cancer cell lines via mitochondrial pathways.

Q & A

Q. What are the critical steps for synthesizing this spirocyclic boronate ester?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the spirocyclic core followed by introduction of the boronate ester group. A validated approach includes:

  • Step 1 : Protection of the amine group using Boc (tert-butoxycarbonyl) chemistry under anhydrous conditions (e.g., dichloromethane, triethylamine, DMAP catalyst) .
  • Step 2 : Boronylation via Suzuki-Miyaura coupling or direct substitution with a pinacol boronate reagent. Reaction conditions (e.g., Pd catalysts, temperature) must be optimized to avoid side reactions .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Example Yield Table:

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, DCM, RT, 16h9095
BoronylationPd(dppf)Cl₂, 80°C, 12h7590

Q. How should this compound be stored to ensure stability?

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester or Boc group .
  • Prepare stock solutions in anhydrous DMSO or THF to avoid moisture-induced degradation. Aliquot to minimize freeze-thaw cycles .

Q. What analytical methods are recommended for characterization?

  • NMR : ¹H/¹³C NMR to confirm spirocyclic structure and boronate integration (e.g., δ ~1.3 ppm for pinacol methyl groups) .
  • HRMS : Validate molecular weight (C₁₉H₂₉BN₂O₄: calc. 368.21) and isotopic patterns .
  • HPLC : Chiral columns (e.g., CHIRALPAK®) to assess enantiopurity if asymmetric synthesis is involved .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Selection : Use dry THF or toluene for boronylation to enhance solubility and reduce side products .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and ligands (e.g., SPhos) to improve cross-coupling efficiency .
  • Temperature Control : Lower reaction temperatures (-78°C) during sensitive steps (e.g., boronate introduction) to suppress decomposition .

Data Contradiction Analysis: Conflicting yields reported for similar compounds (e.g., 75% vs. 90%) may arise from differences in solvent purity or catalyst batch. Always validate conditions with small-scale trials .

Q. What computational tools aid in predicting reactivity or stability?

  • DFT Calculations : Model transition states for boronylation steps to identify steric/electronic barriers (software: Gaussian, ORCA) .
  • Reaction Path Search : Tools like GRRM or AFIR predict intermediates and optimize pathways to minimize trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations to predict solubility and stability in different solvents .

Q. How can structural analogs be designed to improve pharmacological properties?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the spirocyclic ring to enhance metabolic stability .
  • Boronate Alternatives : Replace pinacol with neopentyl glycol esters for improved hydrolytic resistance .
  • SAR Studies : Test analogs in enzyme inhibition assays (e.g., proteases) to correlate substituent effects with activity .

Methodological Best Practices

  • Safety : Use explosion-proof equipment for reactions involving boronate esters. Employ fume hoods and PPE (gloves, goggles) during handling .
  • Data Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speed) meticulously, as minor variations can significantly impact outcomes .

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